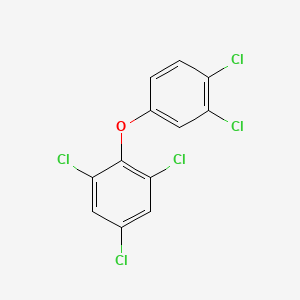

2,3',4,4',6-Pentachlorodiphenyl ether

Beschreibung

2,3',4,4',6-Pentachlorodiphenyl ether (molecular formula: C₁₂H₅Cl₅O) is a polychlorinated diphenyl ether (PCDE) congener characterized by five chlorine atoms substituted at the 2, 3', 4, 4', and 6 positions of the biphenyl ether structure.

Eigenschaften

CAS-Nummer |

157683-74-4 |

|---|---|

Molekularformel |

C12H5Cl5O |

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

1,3,5-trichloro-2-(3,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H |

InChI-Schlüssel |

POOXVKSDWCXIBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination.

Industrial Production Methods

Industrial production of 2,3’,4,4’,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The chlorination reaction is typically conducted under anhydrous conditions to prevent hydrolysis and other side reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3’,4,4’,6-Pentachlordiphenylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um chlorierte Phenole und Chinone zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung weniger chlorierter Diphenylether führen.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Chloratome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxidionen und Amine werden in Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Chlorierte Phenole und Chinone.

Reduktion: Weniger chlorierte Diphenylether.

Substitution: Verschiedene substituierte Diphenylether, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,3',4,4',6-Pentachlorodiphenyl ether has the molecular formula and is characterized by five chlorine atoms attached to a biphenyl ether structure. This configuration contributes to its stability and persistence in the environment, making it a subject of extensive research.

Environmental Monitoring and Analytical Chemistry

1. Detection and Quantification:

The compound is often analyzed in environmental samples to assess contamination levels of PCBs. Methods such as gas chromatography coupled with mass spectrometry (GC-MS) are employed for its detection. For instance, the National Institute of Standards and Technology (NIST) provides certified reference materials for evaluating analytical methods for PCBs, including this compound .

2. Case Study - Environmental Persistence:

Research indicates that this compound exhibits significant persistence in aquatic environments. A study conducted on freshwater ecosystems highlighted its bioaccumulation potential and long-term ecological impacts .

Toxicological Research

1. Neurodevelopmental Studies:

Recent studies have linked exposure to this compound with neurodevelopmental disorders. Research involving longitudinal serum concentrations in children showed a correlation between PCB exposure and adverse developmental outcomes .

2. Mechanisms of Toxicity:

Investigations into the mechanisms of toxicity reveal that this compound can disrupt endocrine functions and affect dopaminergic systems in mammals. For example, studies have demonstrated that specific PCB congeners can decrease dopamine content in rat synaptosomes .

Regulatory Framework and Guidelines

Given its toxicological profile, regulatory agencies have established guidelines for monitoring and controlling the use of this compound. The U.S. Environmental Protection Agency (EPA) has developed methods for analyzing PCBs in various matrices, ensuring compliance with environmental safety standards .

Applications in Flame Retardants

While primarily known for its environmental impact, some chlorinated diphenyl ethers have been used as flame retardants in commercial products. The implications of these applications are significant due to the potential for human exposure and environmental release during product lifecycle stages .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Monitoring | Detection in water and soil samples using GC-MS | Persistent bioaccumulation observed |

| Toxicology | Neurodevelopmental impact studies on children | Correlation found between PCB exposure and disorders |

| Regulatory Compliance | EPA guidelines for monitoring PCB levels | Established methods for analysis |

| Industrial Use | Historically used as flame retardants | Concerns over human exposure during product lifecycle |

Wirkmechanismus

The mechanism of action of 2,3’,4,4’,6-Pentachlorodiphenyl ether involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chlorinated Diphenyl Ether Congeners

2,3,3',4,4'-Pentachlorodiphenyl Ether (PCDE-105)

- CAS RN : 85918-31-6

- Molecular Weight : 324.43 g/mol

- Physical Properties :

- Melting Point: 64–66°C

- Boiling Point: ~65°C (estimated)

- Density: 1.65 g/cm³ (calculated)

- Key Differences: The chlorine substitution at the 3,3',4,4' positions (vs. PCDE-105 is reported to have moderate environmental persistence due to its lower volatility compared to less chlorinated congeners .

2,3',4,4',5-Pentachlorodiphenyl Ether (CAS RN: 60123-65-1)

- Molecular Weight : ~324.43 g/mol (assuming similar substitution)

- Regulatory Status : Classified as a reference material (50 µg/mL in Isooctane) for environmental monitoring .

3,3',4,4',5-Pentachlorodiphenyl Ether (PCDE-126)

- CAS RN: Not explicitly listed (see PCDE-126 in ).

Higher Chlorinated Congeners

2,2',4,4',5,6'-Hexachlorodiphenyl Ether (PCDE-154)

- CAS RN : 31242-93-0

- Molecular Weight : 395.32 g/mol

- Environmental Impact : Higher chlorination increases molecular weight and reduces volatility, leading to greater sediment adsorption and persistence .

2,2',3,3',4,4',5,6'-Octachlorodiphenyl Ether (PCDE-196)

- CAS RN : 85918-38-3

- Molecular Weight : 445.77 g/mol

Brominated Analogs: Pentabromodiphenyl Ethers

2,3,3',5',6-Pentabromodiphenyl Ether

- CAS RN : 446254-77-9, 446254-80-4

- Molecular Weight : 564.68 g/mol

- Regulatory Status : Listed under Japan’s "First Class Specified Chemical Substances" due to RoHS compliance concerns .

- Key Differences : Bromine’s higher atomic weight and electronegativity enhance thermal stability and flame-retardant properties compared to chlorinated analogs. However, chlorinated ethers generally exhibit lower bioaccumulation factors due to smaller molecular sizes .

Physicochemical and Environmental Fate Comparison

Table 1: Comparative Properties of Selected PCDEs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Log Kow (Estimated) |

|---|---|---|---|---|

| 2,3',4,4',6-Pentachloro (Target) | ~324.43 | N/A | N/A | ~6.2 |

| PCDE-105 | 324.43 | 64–66 | ~65 | 6.5 |

| PCDE-154 (Hexachloro) | 395.32 | N/A | N/A | ~7.1 |

| PCDE-196 (Octachloro) | 445.77 | N/A | N/A | ~8.3 |

- Environmental Persistence : Chlorination degree correlates directly with persistence. For example, octachloro congeners (e.g., PCDE-196) resist microbial degradation, leading to decades-long half-lives in sediments .

- Synthesis Pathways : The target compound may share synthetic routes with PCDE-105, such as Ullmann ether coupling or demethylation of methoxy precursors. However, substitution at the 6-position could complicate purification due to steric effects .

Toxicological and Regulatory Considerations

- Dioxin Formation Potential: Certain PCDEs, like 2,4,4',5,5'-pentachloro-2'-hydroxydiphenyl ether, are precursors to toxic dioxins (e.g., 2,3,7,8-TCDD) via thermal degradation or photolytic ring closure. The 2,3',4,4',6 isomer’s structure may lack the necessary vicinal chlorines for such reactivity, reducing its dioxin risk .

Biologische Aktivität

2,3',4,4',6-Pentachlorodiphenyl ether (commonly referred to as 2,3',4,4',6-PCDE) is a chlorinated aromatic compound belonging to the family of polychlorinated diphenyl ethers (PCDEs). Its structure consists of two phenyl rings connected by an ether bond with five chlorine atoms substituted at specific positions on the aromatic rings. This compound has gained attention due to its persistence in the environment and potential biological activity, particularly as an endocrine disruptor.

- Molecular Formula : C12H6Cl5O

- Molecular Weight : Approximately 342.43 g/mol

- Chlorine Substitutions : Five chlorine atoms, specifically positioned, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2,3',4,4',6-PCDE exhibits various biological activities impacting different physiological systems. Notably, it has been associated with endocrine disruption and neurotoxicity.

Endocrine Disruption

2,3',4,4',6-PCDE has been identified as a potential endocrine disruptor. Studies have shown that exposure to this compound can lead to alterations in hormone levels and reproductive functions. For instance:

- Alterations in Hormone Levels : Exposure to PCDEs has been linked to changes in serum luteinizing hormone levels in animal models, indicating potential impacts on reproductive health .

- Developmental Effects : In developmental studies involving rats, exposure resulted in significant morphological changes in brain tissue and alterations in reproductive tract tissues across the estrous cycle .

Neurotoxicity

The neurotoxic effects of 2,3',4,4',6-PCDE have been documented in various studies:

- Dopamine Uptake Inhibition : Similar compounds have shown to inhibit dopamine uptake in rat synaptosomes, suggesting a potential neurotoxic mechanism .

- Behavioral Changes : Long-term exposure may lead to behavioral changes associated with neurodevelopmental disorders.

Study 1: Endocrine Disruption in Animal Models

A study investigated the effects of 2,3',4,4',6-PCDE on female Sprague-Dawley rats. The findings indicated significant fluctuations in hormone levels and reproductive organ size after exposure. The most profound effects were observed in the F2 generation, highlighting intergenerational impacts of endocrine disruptors .

Study 2: Neurodevelopmental Impact

Research involving PCB congeners similar to 2,3',4,4',6-PCDE demonstrated significant neurodevelopmental toxicity. In these studies, exposure led to reduced dopamine levels and morphological changes in brain structures critical for learning and memory functions .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Chlorine Substitution Pattern | Biological Activity Summary |

|---|---|---|---|

| 2,2',3,3',5-Pentachlorobiphenyl | Not listed | Different pattern | Known for developmental neurotoxicity |

| 2,3,3',4',6-Pentachlorobiphenyl | Not listed | Similar environmental persistence | Similar endocrine disrupting properties |

| 2,3',4'-Tetrachlorodiphenyl ether | Not listed | Four chlorine substitutions | Lower toxicity compared to pentachlorinated variants |

The biological activity of 2,3',4,4',6-PCDE is primarily mediated through its interaction with various cellular pathways:

- Receptor Binding : It may bind to nuclear receptors involved in hormone signaling pathways.

- Metabolic Pathways : The compound undergoes biotransformation processes that can generate reactive metabolites capable of interacting with cellular macromolecules.

Environmental Persistence

The stability and resistance of 2,3',4,4',6-PCDE to degradation raise concerns about its accumulation in ecosystems. Its persistence is comparable to that of polychlorinated biphenyls (PCBs), leading to long-term ecological impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.